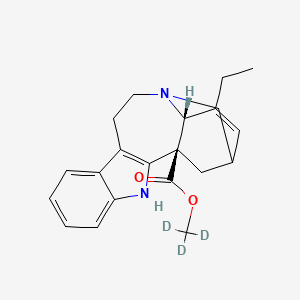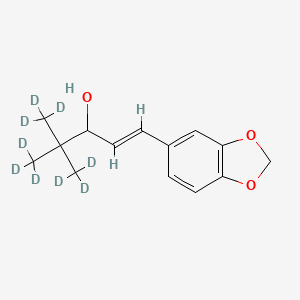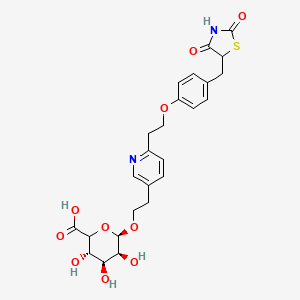
N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate, also known as NACMTET, is a synthetic compound that has been used in a variety of scientific research applications due to its unique chemical and biological properties. This compound is a derivative of sialic acid and is a stable, water-soluble, and non-toxic substance. It is also a highly versatile compound that can be used as a substrate, inhibitor, or reagent in various biochemical and physiological processes. This article will provide an overview of NACMTET and its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior : A study by Baumberger and Vasella (1986) describes the synthesis of 5-acetamido-4-deoxyneuraminic acid, a closely related compound, highlighting the process of acetylation and hydrogenation which are relevant to the chemical behavior of N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate derivatives (Baumberger & Vasella, 1986).
Resistance to Bacterial Sialidases : Another research conducted by Baumberger, Vasella, and Schauer (1986) explored the synthesis of a specific 4-methylumbelliferyl α-D-glycoside of N-acetyl-4-deoxyneuraminic acid. This compound showed resistance to bacterial sialidases, indicating its potential application in studying bacterial enzyme activity (Baumberger, Vasella, & Schauer, 1986).
Decarboxylated Sialic Acid Dimers : Horn, Saludes, and Gervay-Hague (2008) investigated the synthesis of decarboxylated sialic acid dimers, including 4,7,8,9-tetra-O-acetyl-2-deoxy-2,3-dehydro-N-acetyl neuraminic acid methyl ester. This study contributes to the understanding of the chemistry and reaction mechanisms of sialic acid derivatives (Horn, Saludes, & Gervay-Hague, 2008).
Syntheses of N-acetyl-d-neuraminic Acid Derivatives : Research by Ogura, Furuhata, Itoh, and Shitori (1986) discusses the syntheses of N-acetyl-d-neuraminic acid derivatives, including the methyl 4,7,8,9-tetra-O-acetyl-N-acetyl-2-chloro-2-deoxy-β-d-neuraminate, which is closely related to the compound of interest. This work provides insights into the chemical modifications and reactions of similar neuraminic acid derivatives (Ogura, Furuhata, Itoh, & Shitori, 1986).
Mecanismo De Acción
Target of Action
It is known that sialic acid derivatives, such as this compound, often interact with neuraminic acid receptors present on the surface of cells .
Mode of Action
The compound is a versatile sialic acid intermediate used for the preparation of neuraminic acid derivatives .
Biochemical Pathways
The compound is involved in the synthesis of neuraminic acid derivatives, which play a crucial role in cellular recognition, mediation, and adhesion mechanisms .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in chloroform and dichloromethane .
Result of Action
It is known that the compound is used as an antiviral agent, particularly against influenza .
Action Environment
Propiedades
IUPAC Name |
methyl (2R,4S,5R,6R)-5-acetamido-4-acetyloxy-2-chloro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO12/c1-9(23)22-16-14(31-11(3)25)7-20(21,19(28)29-6)34-18(16)17(33-13(5)27)15(32-12(4)26)8-30-10(2)24/h14-18H,7-8H2,1-6H3,(H,22,23)/t14-,15+,16+,17+,18+,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJGGAMXXWIKJR-DCDDNHAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67670-69-3 |
Source


|
| Record name | 67670-69-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)









![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)

